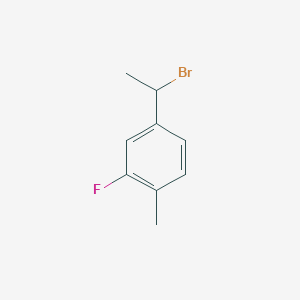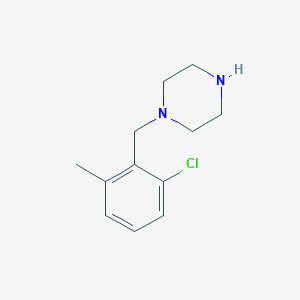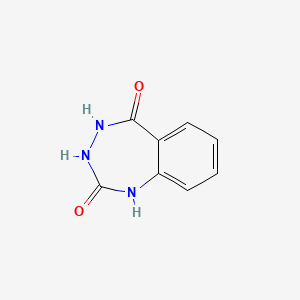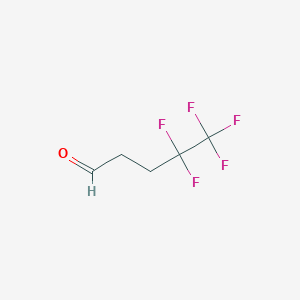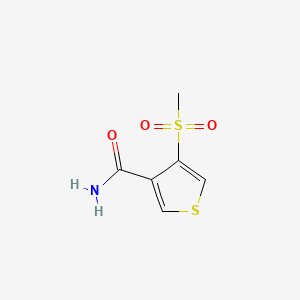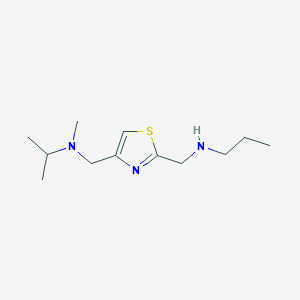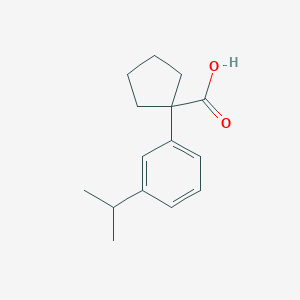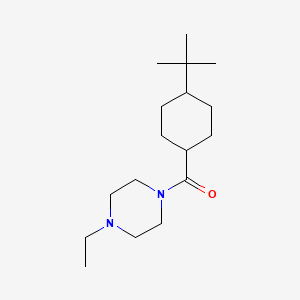
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with an ethyl group and a cyclohexane ring substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine typically involves the following steps:
Formation of 4-tert-butylcyclohexanone: This can be achieved through the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acylation of Piperazine: The 4-tert-butylcyclohexanone is then reacted with piperazine in the presence of an acylating agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of the compound.
4-tert-Butylcyclohexanecarboxylic acid: Another related compound with similar structural features.
Uniqueness
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is unique due to its specific combination of a piperazine ring and a tert-butyl-substituted cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H32N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H32N2O/c1-5-18-10-12-19(13-11-18)16(20)14-6-8-15(9-7-14)17(2,3)4/h14-15H,5-13H2,1-4H3 |
Clave InChI |
LROMSOQQVQMYOW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


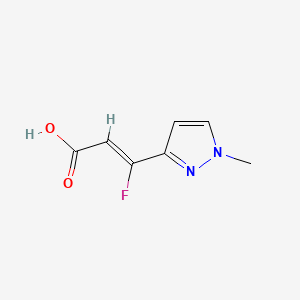
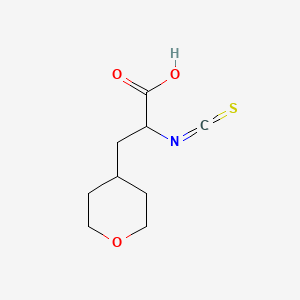
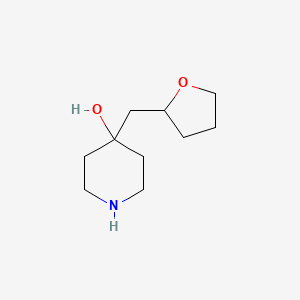
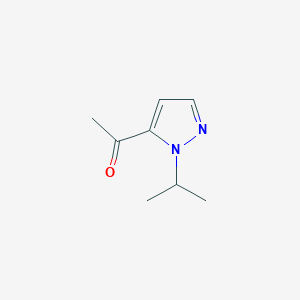
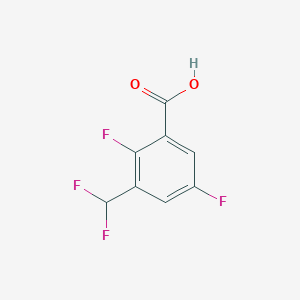
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
